

# Application Notes and Protocols: HSD1590 in 3D Spheroid Invasion Assay

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## Compound of Interest

Compound Name: HSD1590

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## Introduction

Cancer cell invasion is a critical step in tumor metastasis, the primary cause of cancer-related mortality. Three-dimensional (3D) spheroid models more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D cell cultures, making them ideal for studying cancer cell invasion and evaluating the efficacy of anti-invasive therapeutic agents.[1][2][3][4][5][6] This document provides detailed protocols for utilizing a 3D spheroid invasion assay to assess the inhibitory effects of **HSD1590**, a novel anti-cancer compound.

**HSD1590** is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and invasion. By targeting this pathway, **HSD1590** is hypothesized to block the degradation of the extracellular matrix (ECM) and subsequent invasion of cancer cells from the primary tumor mass.

## Experimental Protocols

This section details the methodology for conducting a 3D spheroid invasion assay to evaluate the effect of **HSD1590**.

## Materials and Reagents

- Cancer cell line of interest (e.g., U-87 MG glioblastoma, HT-1080 fibrosarcoma)

- Complete cell culture medium (e.g., DMEM + 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Ultra-Low Attachment (ULA) 96-well round-bottom plates
- Basement membrane matrix (e.g., Matrigel®)
- **HSD1590** (stock solution in DMSO)
- Vehicle control (DMSO)
- Incubator (37°C, 5% CO<sub>2</sub>)
- Inverted microscope with imaging capabilities
- Image analysis software (e.g., ImageJ)

## Part 1: Generation of Tumor Spheroids

- Cell Preparation: Culture cancer cells to ~70-80% confluency. Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete culture medium and centrifuge to pellet the cells.[1]
- Cell Seeding: Resuspend the cell pellet in complete culture medium to a final concentration of  $1 \times 10^4$  to  $5 \times 10^4$  cells/mL. The optimal seeding density should be determined for each cell line to achieve spheroids of 300-500  $\mu$ m in diameter after 72 hours.[7]
- Spheroid Formation: Using a multichannel pipette, dispense 100  $\mu$ L of the cell suspension into each well of a ULA 96-well round-bottom plate.[8] Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.[8]
- Incubation: Incubate the plate at 37°C with 5% CO<sub>2</sub> for 72 hours to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.[1]

## Part 2: 3D Spheroid Invasion Assay

- Preparation of Invasion Matrix: Thaw the basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C.[1] Keep all reagents and pipette tips that will come in contact with the matrix on ice to prevent premature polymerization.[8]
- Preparation of **HSD1590** Treatment: Prepare serial dilutions of **HSD1590** in complete culture medium at 2x the final desired concentration. Include a vehicle control (DMSO) at the same final concentration as the highest **HSD1590** treatment.
- Embedding Spheroids: Carefully remove 50 µL of the culture medium from each well without disturbing the spheroids. Gently add 50 µL of the cold basement membrane matrix to each well.[9]
- Matrix Polymerization: Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids at the bottom of the matrix. Transfer the plate to a 37°C incubator for 30-60 minutes to allow the matrix to polymerize.[1][8]
- Addition of Treatment: After polymerization, carefully add 100 µL of the 2x **HSD1590** dilutions or vehicle control to the top of the matrix in each well.
- Incubation and Imaging: Incubate the plate at 37°C with 5% CO<sub>2</sub>. Acquire images of the spheroids at designated time points (e.g., 0, 24, 48, and 72 hours) using an inverted microscope.[1]

## Part 3: Data Acquisition and Analysis

- Image Acquisition: Capture brightfield or phase-contrast images of the spheroids at each time point.
- Quantification of Invasion: The extent of invasion can be quantified by measuring the total area of the spheroid and the invading cells at each time point using image analysis software like ImageJ.[1] The area of invasion is calculated by subtracting the area of the spheroid core at time 0 from the total area at subsequent time points.
- Data Presentation: The data can be presented as the fold change in invasion area relative to the vehicle control.

## Data Presentation

The following tables represent hypothetical data from a 3D spheroid invasion assay with U-87 MG glioblastoma cells treated with **HSD1590**.

Table 1: Effect of **HSD1590** on U-87 MG Spheroid Invasion Area

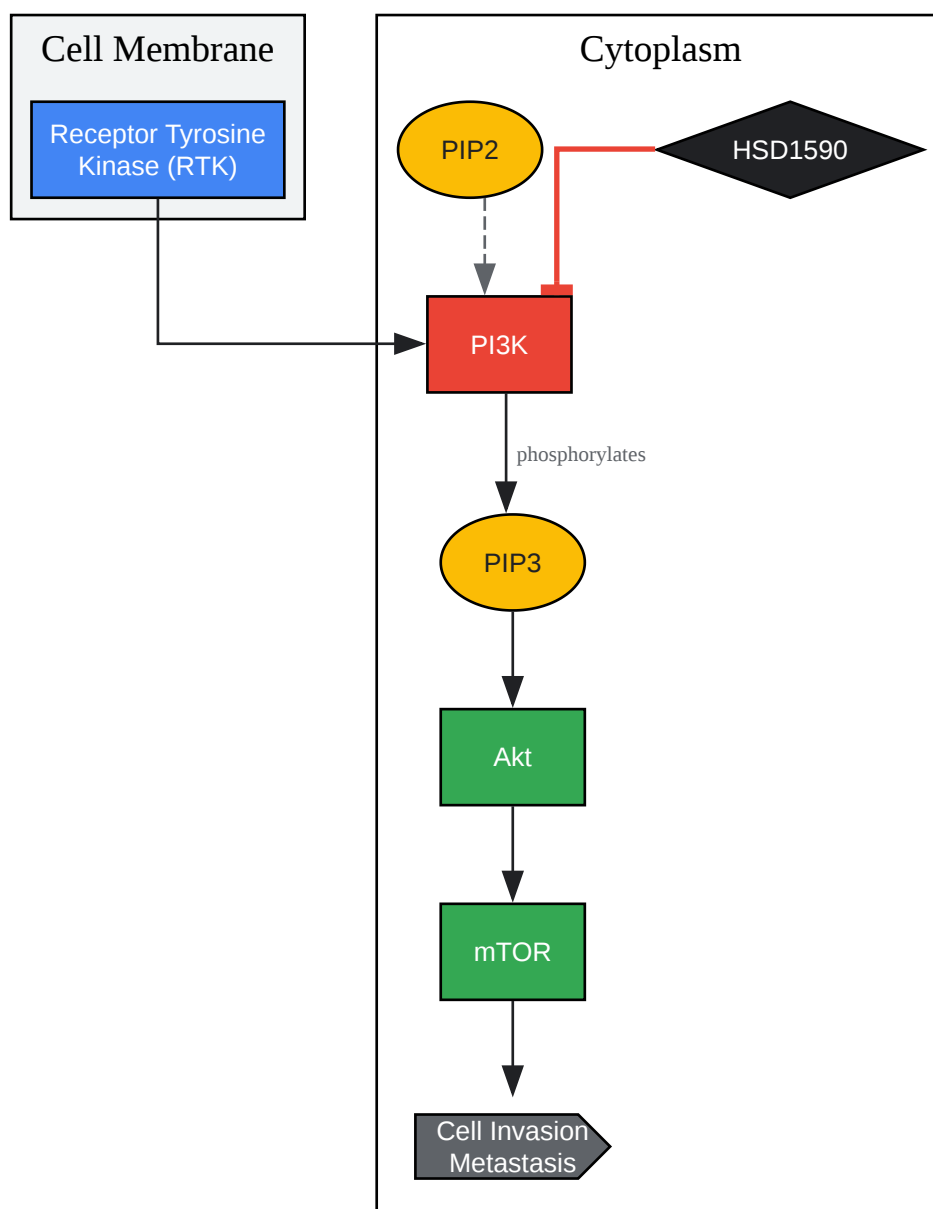
Treatment	Concentration (μM)	Mean Invasion Area (μm <sup>2</sup> ) ± SD (48h)	% Inhibition of Invasion
Vehicle (DMSO)	0.1%	150,000 ± 12,000	0%
HSD1590	1	112,500 ± 9,500	25%
HSD1590	5	60,000 ± 5,200	60%
HSD1590	10	22,500 ± 3,100	85%

Table 2: Time-Dependent Inhibition of U-87 MG Spheroid Invasion by 10 μM **HSD1590**

Time (hours)	Mean Invasion Area (μm <sup>2</sup> ) ± SD (Vehicle)	Mean Invasion Area (μm <sup>2</sup> ) ± SD (HSD1590)	% Inhibition
0	50,000 ± 4,500	50,100 ± 4,600	-
24	95,000 ± 8,000	62,500 ± 5,500	34.2%
48	150,000 ± 12,000	75,000 ± 6,800	50.0%
72	210,000 ± 18,000	84,000 ± 7,900	60.0%

## Visualizations

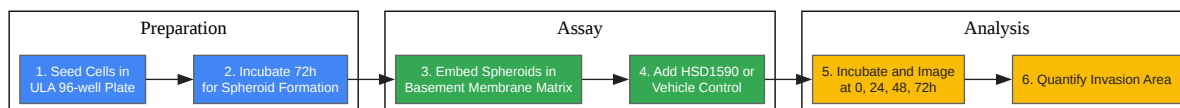
### Signaling Pathway



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Caption: **HSD1590** inhibits the PI3K/Akt signaling pathway.

## Experimental Workflow



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Caption: Workflow for the 3D spheroid invasion assay.

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